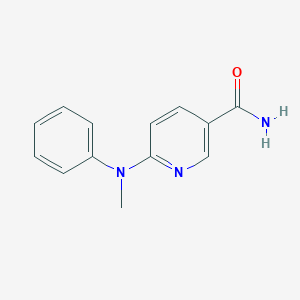
(2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is of particular interest to researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the production of inflammatory cytokines and prostaglandins, which are molecules that contribute to pain and inflammation. Additionally, this compound may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models, indicating that it may have potential as a painkiller. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide in lab experiments is that it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have antitumor activity, indicating that it may have potential as a cancer treatment.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on (2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide. One direction is to further investigate the mechanism of action of this compound in order to better understand its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Another direction is to investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, research could focus on developing new analogs of this compound with improved therapeutic properties.
Conclusion:
This compound is a chemical compound that has potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have antitumor activity, indicating that it may have potential as a cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.
Synthesemethoden
The synthesis of (2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide involves several steps. The starting materials for the synthesis are 2,2-dimethylpropanoic acid, 6-methyl-2-pyridinecarboxaldehyde, and (S)-pyrrolidine-2-carboxylic acid. These three compounds are reacted together in the presence of a catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide has potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have antitumor activity, indicating that it may have potential as a cancer treatment.
Eigenschaften
IUPAC Name |
(2S)-1-(2,2-dimethylpropanoyl)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-7-5-9-13(17-11)18-14(20)12-8-6-10-19(12)15(21)16(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3,(H,17,18,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUYBYHTQXEWPW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

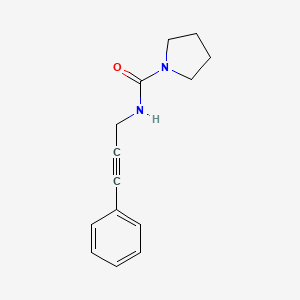
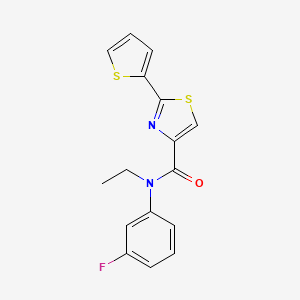
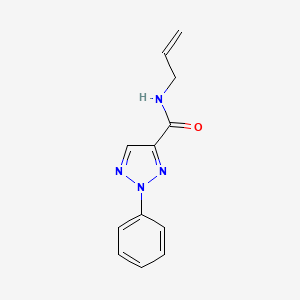
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
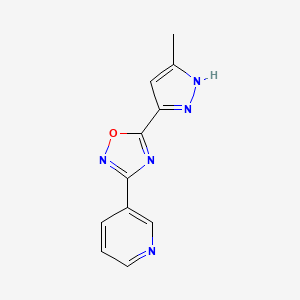
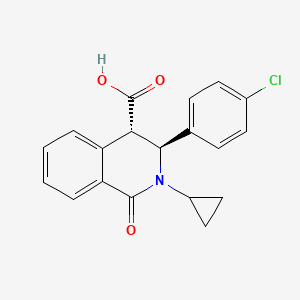
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
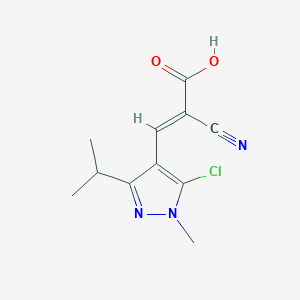
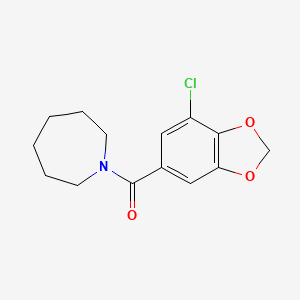
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
